

Technical Support Center: CI-624 Cochlear Implant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CI-624

Cat. No.: B14165654

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals utilizing the **CI-624** cochlear implant in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common failure modes for the **CI-624** device?

A1: The **CI-624**, like other cochlear implants, can experience several types of failures. These are broadly categorized as hard failures and soft failures. Hard failures are complete and sudden device malfunctions, which can be caused by trauma to the head.[1] Soft failures are intermittent issues or a decline in performance, with symptoms like tinnitus, decreased hearing, or facial twitching.[1] A common symptom preceding device failure is an intermittent loss of signal.[2][3] Other reported issues include electrode faults (short-circuits or open-circuits) which can often be resolved by reprogramming, and non-auditory sensations or overstimulation, which are also typically managed through reprogramming.[4]

Q2: What should I do if I suspect a **CI-624** device failure during an experiment?

A2: If you suspect a device failure, the first step is to troubleshoot the external equipment, including the sound processor, cables, and batteries.[5][6] Check for any visible damage to the wires and try resetting the processor.[5] If these steps do not resolve the issue, it is crucial to consult with an audiologist or a representative from the device manufacturer for further

diagnostic testing. They can perform electrical examinations to determine if the issue lies with the internal device.

Q3: Can the **CI-624** device be subjected to magnetic resonance imaging (MRI)?

A3: The Cochlear Nucleus CI624 implant is MR Conditional. This means MRI examinations can be performed safely, but only under very specific conditions.^[4] It is critical to follow the manufacturer's guidelines for MRI procedures to avoid potential risks such as device repositioning, localized heating, or damage to the implant.^[4] All external components of the cochlear implant system must be removed before entering a room with an MRI scanner.^[4]

Q4: What is the expected lifespan of a **CI-624** implant?

A4: Cochlear implants are designed to be long-lasting devices. However, the lifespan can be influenced by various factors, including trauma and component failure. One study on cochlear implant revisions found that the average time from initial implantation to a confirmed device failure was approximately 35.8 months, but this was in a specific cohort of patients requiring revision surgery and not indicative of the average lifespan for all implants.^[2]

Troubleshooting Guides

Guide 1: Intermittent Sound or Signal Loss

- Question: My subject is reporting intermittent sound or a complete loss of signal from the **CI-624**. What steps should I take?
- Answer:
 - Check External Components: The majority of sound-related issues originate from the external sound processor.
 - Cables: Ensure the cable connecting the processor to the coil is securely attached and not visibly damaged or frayed.^[6] Try swapping it with a known working backup cable.^[6]
 - Batteries: Replace the batteries in the sound processor with a fresh set.^[6]
 - Processor Reset: Turn the processor off, remove the batteries for 20-30 seconds, reinsert them, and turn the processor back on.^[5]

- Microphone Covers: Check and clean or replace the microphone covers to ensure they are not blocked with debris.[6]
- Environmental Factors: Consider if there are sources of electromagnetic interference in the experimental environment that could be affecting the device's performance.
- Clinical Consultation: If the issue persists after troubleshooting the external components, it may indicate a problem with the internal implant. An intermittent signal is a key symptom of potential device failure.[2][3] The subject should be referred for a full audiological workup, including electrical testing of the implant.

Guide 2: Subject Reports of Pain, Discomfort, or Non-Auditory Sensations

- Question: The subject is experiencing pain, discomfort, or unusual sensations (like facial twitching) from the implant area. What is the protocol?
- Answer:
 - Cease Stimulation: Immediately turn off the external sound processor.
 - Examine the Implant Site: Visually inspect the skin around the implant site for any signs of irritation, swelling, or redness. Mild skin irritations can sometimes be resolved by adjusting the magnet strength of the external coil.[7]
 - Reprogramming: Non-auditory sensations and overstimulation are often resolvable through reprogramming of the sound processor by an audiologist.[4]
 - Medical Evaluation: If pain persists or there are signs of infection, the subject should be immediately referred for a medical evaluation by the implanting surgeon. While rare, surgical site infections can occur.[1]

Quantitative Data on Device Failure

Metric	Value	Source
Reimplantation Rate (Single Center Study)	4% (10 out of 250 cases)	[1]
Revision Surgery Rate due to Device Failure (Multi-year Study)	1.9% (27 out of 1431 CIs)	[2][3]
Average Time from Implantation to Device Failure (in revision cases)	35.8 ± 32.6 months	[2]
Common Causes for Revision Surgery	Hard device failure, surgical site infection, magnet displacement, electrode extrusion	[1]

Experimental Protocols

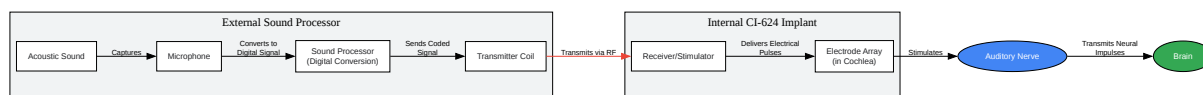
Protocol 1: Electrical Integrity Testing of the **CI-624** Implant

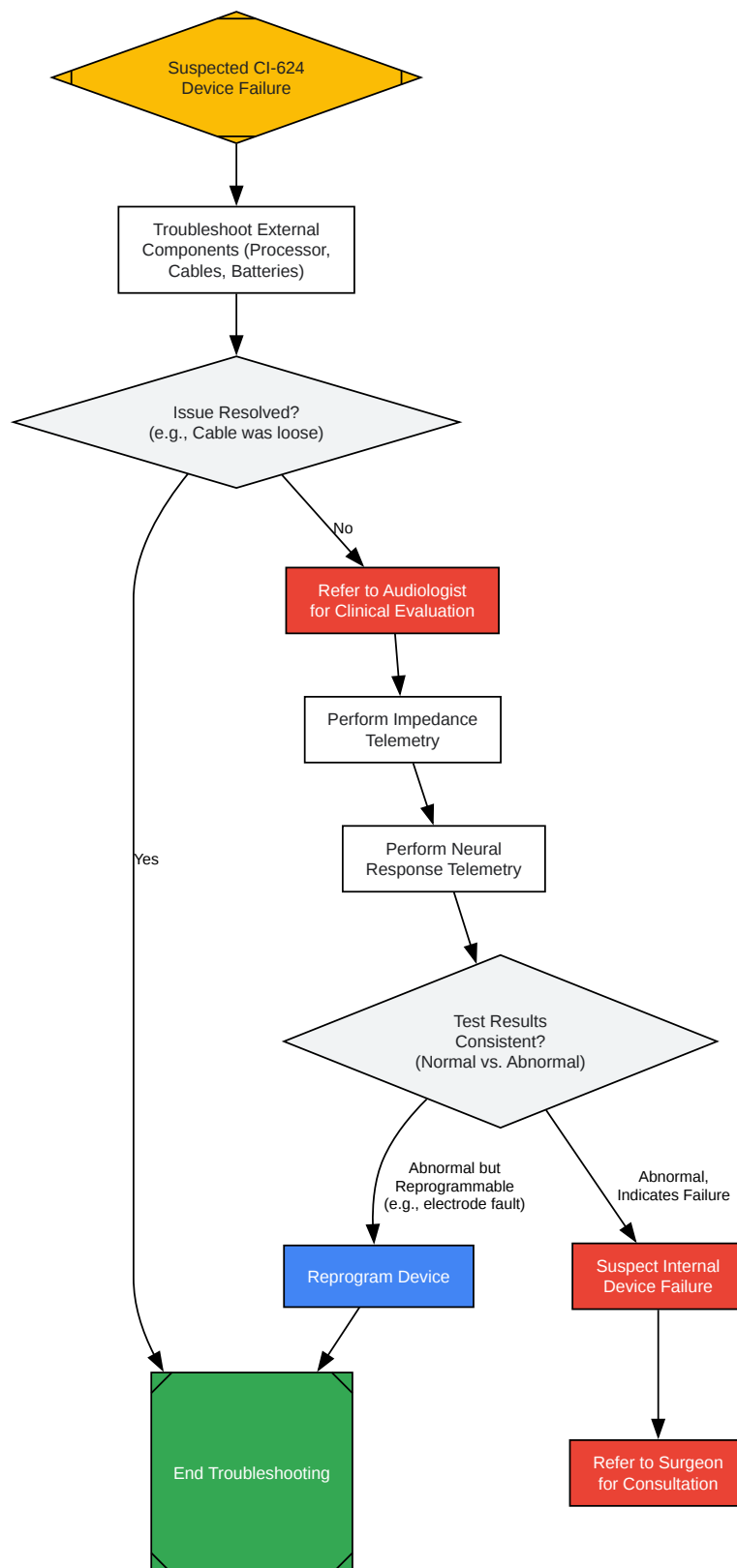
When a **CI-624** device failure is suspected, a series of electrical tests can be performed by a qualified audiologist using the manufacturer's proprietary programming software. The primary objective is to assess the integrity of the internal device.

- Impedance Telemetry: This measures the opposition to the flow of electrical current through each electrode.
 - Procedure: The audiologist connects the sound processor to the programming computer. The software sends a small electrical current to each electrode on the implant, and the impedance is measured.
 - Interpretation:
 - Normal Impedance: Indicates a clear electrical pathway.
 - Open Circuit: An abnormally high impedance value suggests a break in the electrode wire or a poor connection.

- Short Circuit: An abnormally low impedance value indicates that the current is finding a shorter path, possibly due to two electrode contacts touching or a breach in the insulation.
- Neural Response Telemetry (NRT) / Auditory Nerve Response Telemetry (AutoNRT): This measures the electrical response of the auditory nerve to stimulation from the implant.
 - Procedure: The implant delivers an electrical pulse, and one of the other electrodes is used as a recording electrode to measure the nerve's response.
 - Interpretation: The presence and characteristics of the neural response can provide information about the functionality of the implant and the responsiveness of the auditory nerve. A loss of response that was previously present could indicate a device malfunction.

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cochlear Implant Device Failure in the Postoperative Period: An Institutional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experience of device failure after cochlear implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cisupportcenter.com [cisupportcenter.com]
- 6. m.youtube.com [m.youtube.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Technical Support Center: CI-624 Cochlear Implant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14165654#diagnosis-and-management-of-ci-624-device-failure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com